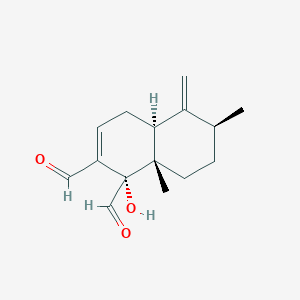
Canellal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Canellal is a sesquiterpenoid.
Applications De Recherche Scientifique
Chemical Properties of Canellal
This compound, also known as muzigadial, is characterized by its complex structure which includes various functional groups that contribute to its biological activities. Its molecular formula is C15H18O3, and it exhibits properties such as antimicrobial, antifungal, and anti-inflammatory effects. These properties make it a candidate for various applications in health and agriculture.
Medicinal Applications
1. Antimicrobial Activity
this compound has demonstrated significant antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. This makes it a potential candidate for developing new antibacterial agents, especially in an era where antibiotic resistance is a growing concern.
2. Antifungal Properties
Research indicates that this compound exhibits antifungal activity against several fungal strains, including Candida albicans. This property is particularly valuable in treating fungal infections and could lead to the development of new antifungal medications.
3. Anti-inflammatory Effects
this compound has been studied for its anti-inflammatory effects, which may be beneficial in treating chronic inflammatory diseases. Its ability to modulate inflammatory pathways presents opportunities for therapeutic applications in conditions such as arthritis and other inflammatory disorders.
Agricultural Applications
1. Natural Pesticide
The insecticidal properties of this compound make it a candidate for use as a natural pesticide. Its efficacy against agricultural pests can help reduce reliance on synthetic chemicals, promoting sustainable agricultural practices.
2. Plant Growth Regulator
this compound has been explored for its potential as a plant growth regulator. It may enhance growth rates and stress resistance in certain crops, contributing to improved agricultural yields.
Food Preservation
1. Antioxidant Properties
this compound's antioxidant properties can be harnessed in food preservation. By preventing oxidative spoilage, it can extend the shelf life of various food products while maintaining their nutritional quality.
2. Flavoring Agent
Due to its aromatic characteristics, this compound is also being investigated as a natural flavoring agent in food products. Its unique scent and taste can enhance the sensory profile of food items without the need for synthetic additives.
Case Studies
Propriétés
Numéro CAS |
66550-09-2 |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
(1S,4aS,6S,8aS)-1-hydroxy-6,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C15H20O3/c1-10-6-7-14(3)13(11(10)2)5-4-12(8-16)15(14,18)9-17/h4,8-10,13,18H,2,5-7H2,1,3H3/t10-,13-,14-,15+/m0/s1 |
Clé InChI |
LDAIOVKPAKFZHM-FBUXBERBSA-N |
SMILES |
CC1CCC2(C(C1=C)CC=C(C2(C=O)O)C=O)C |
SMILES isomérique |
C[C@H]1CC[C@]2([C@H](C1=C)CC=C([C@@]2(C=O)O)C=O)C |
SMILES canonique |
CC1CCC2(C(C1=C)CC=C(C2(C=O)O)C=O)C |
Synonymes |
(1alpha,4aalpha,6beta,8abeta)-(+-)-isomer of muzigadial canellal muzigadial |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















